N-methyl-2-oxo-2-[(2E)-2-(thiophen-2-ylmethylidene)hydrazinyl]acetamide
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Overview
Description
N-METHYL-2-OXO-2-{2-[(E)-1-(2-THIENYL)METHYLIDENE]HYDRAZINO}ACETAMIDE is a complex organic compound that belongs to the class of hydrazones This compound is characterized by the presence of a thienyl group, which is a sulfur-containing heterocycle, and a hydrazone linkage
Preparation Methods
The synthesis of N-METHYL-2-OXO-2-{2-[(E)-1-(2-THIENYL)METHYLIDENE]HYDRAZINO}ACETAMIDE typically involves the condensation of N-methyl-2-oxoacetamide with a thienyl-substituted hydrazine. The reaction is usually carried out under acidic or basic conditions to facilitate the formation of the hydrazone linkage. Industrial production methods may involve the use of catalysts to increase the yield and purity of the compound.
Chemical Reactions Analysis
N-METHYL-2-OXO-2-{2-[(E)-1-(2-THIENYL)METHYLIDENE]HYDRAZINO}ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazone linkage to an amine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thienyl ring and the hydrazone linkage. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles and nucleophiles. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
N-METHYL-2-OXO-2-{2-[(E)-1-(2-THIENYL)METHYLIDENE]HYDRAZINO}ACETAMIDE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: Used in the production of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-METHYL-2-OXO-2-{2-[(E)-1-(2-THIENYL)METHYLIDENE]HYDRAZINO}ACETAMIDE involves its interaction with molecular targets through the hydrazone linkage and the thienyl group. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects. The compound may also participate in redox reactions, influencing cellular oxidative states.
Comparison with Similar Compounds
Similar compounds include other hydrazones and thienyl-substituted molecules Compared to these compounds, N-METHYL-2-OXO-2-{2-[(E)-1-(2-THIENYL)METHYLIDENE]HYDRAZINO}ACETAMIDE is unique due to its specific substitution pattern and the presence of both a hydrazone linkage and a thienyl group
Properties
Molecular Formula |
C8H9N3O2S |
---|---|
Molecular Weight |
211.24 g/mol |
IUPAC Name |
N-methyl-N'-[(E)-thiophen-2-ylmethylideneamino]oxamide |
InChI |
InChI=1S/C8H9N3O2S/c1-9-7(12)8(13)11-10-5-6-3-2-4-14-6/h2-5H,1H3,(H,9,12)(H,11,13)/b10-5+ |
InChI Key |
RGSYYYBGFKKRRZ-BJMVGYQFSA-N |
Isomeric SMILES |
CNC(=O)C(=O)N/N=C/C1=CC=CS1 |
Canonical SMILES |
CNC(=O)C(=O)NN=CC1=CC=CS1 |
Origin of Product |
United States |
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